Enantioselective Synthesis: Proline-Catalyzed Route vs. N-Boc Analog
The proline-catalyzed α-aminoxylation/Wittig olefination/diastereoselective hydrogenation route reported by Devalankar et al. (2021) delivers 1-benzyl-4-methylpiperidin-3-ol (compound 2a) in 93% isolated yield with 96.8% enantiomeric excess [1]. In the same publication, the authors explicitly compare their result to the earlier route by Maricán et al. (2013), which required six steps to prepare the analogous N-Boc-protected intermediate (tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate) with only 18% overall yield [1]. The 5.2-fold yield improvement translates directly to reduced cost-per-gram and higher throughput for procurement at scale.
| Evidence Dimension | Isolated yield of enantiopure 3-hydroxy-4-methylpiperidine intermediate |
|---|---|
| Target Compound Data | 93% isolated yield, 96.8% ee (1-benzyl-4-methylpiperidin-3-ol, N-benzyl protected) |
| Comparator Or Baseline | Maricán et al. (2013): 18% overall yield over 6 steps (N-Boc protected analog) |
| Quantified Difference | 5.2-fold yield improvement (93% vs. 18%) |
| Conditions | Proline-catalyzed α-aminoxylation with nitrosobenzene in DMF, Wittig olefination with CH3PPh3I/t-BuOK, diastereoselective hydrogenation (1 atm H2, 10% Pd/C) |
Why This Matters
This yield differential directly impacts procurement economics: a 5.2-fold higher yield reduces raw material costs and production time, making the N-benzyl-protected route the preferred sourcing strategy for tofacitinib intermediate supply chains.
- [1] Devalankar, D.A.; Karad, S.C.; Desai, N.C.; Chudasama, B.G.; Mehta, K.M.; Mehta, V.M. Short enantioselective total synthesis of (+)-tofacitinib. Tetrahedron Letters 2021, 67, 152838. View Source
